N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide
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Overview
Description
N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a phenyl group and an acetamide moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide typically involves the reaction of morpholine derivatives with phenylacetic acid derivatives under specific conditions. One common method includes:
Starting Materials: Morpholine, phenylacetic acid, and dimethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as and a solvent like . The mixture is stirred at room temperature for several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide: is similar to other morpholine derivatives such as and .
Phenylacetic acid derivatives: like and also share structural similarities.
Uniqueness:
- The presence of both the morpholine ring and the phenyl group in this compound provides unique chemical properties, making it a versatile compound in various reactions.
- Its ability to undergo multiple types of chemical reactions and its potential biological activities distinguish it from other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-2-(2-phenylmorpholin-4-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(2)14(17)11-16-8-9-18-13(10-16)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXRQESDYHYFEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1CCOC(C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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